molecular formula C11H13NO3 B3027781 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid CAS No. 1385696-53-6

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

Cat. No. B3027781
CAS RN: 1385696-53-6
M. Wt: 207.23
InChI Key: WHCJROVYQBRWKC-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid (4-CMP) is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound composed of four carbon atoms and one oxygen atom, with an additional methoxy group and a carboxylic acid group. 4-CMP is a versatile compound that has been used in a variety of research applications, including organic synthesis, drug design, and biochemical studies.

Scientific Research Applications

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has been used in a variety of scientific research applications, ranging from organic synthesis, drug design, and biochemical studies. In organic synthesis, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can be used as a starting material for synthesizing a variety of cyclic compounds, such as cyclobutylmethoxy derivatives. In drug design, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has been used as a building block for the synthesis of novel pharmaceuticals. In biochemical studies, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has been used to study the mechanism of action of various enzymes and proteins.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is not well understood. However, it is believed that 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid acts as a substrate for various enzymes and proteins, which catalyze the formation of a variety of cyclic compounds. In addition, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can act as a co-factor for certain enzymes, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid are not well understood. However, it has been suggested that 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid may have some anti-inflammatory and anti-oxidant properties. In addition, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases.

Advantages and Limitations for Lab Experiments

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has a number of advantages for use in laboratory experiments. It is an inexpensive and easily accessible compound, and it can be synthesized in a variety of ways. In addition, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is a versatile compound that can be used in a variety of research applications. However, there are some limitations to using 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid in laboratory experiments. It is a relatively unstable compound, and it can degrade rapidly in the presence of light or heat. In addition, it is a relatively toxic compound, and proper safety precautions should be taken when handling it.

Future Directions

There are a number of potential future directions for research using 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid. One potential direction is the exploration of its potential as a pharmaceutical agent. It has been suggested that 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid may have anti-inflammatory and anti-oxidant properties, and further research into this potential could lead to the development of novel pharmaceuticals. Another potential direction is the study of its mechanism of action. Further research into the mechanism of action of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid could lead to a better understanding of its biochemical and physiological effects. Additionally, further research into the synthesis of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into its potential as a building block for the synthesis of novel cyclic compounds could lead to the development of new compounds with potential applications in a variety of research fields.

properties

IUPAC Name

4-(cyclobutylmethoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)10-6-9(4-5-12-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCJROVYQBRWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231502
Record name 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1385696-53-6
Record name 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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